molecular formula C77H98N31O46P7 B12755652 Einecs 301-749-9 CAS No. 94042-83-8

Einecs 301-749-9

Cat. No.: B12755652
CAS No.: 94042-83-8
M. Wt: 2410.6 g/mol
InChI Key: JYDFVJLAFWGBEK-UHFFFAOYSA-N
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Description

Ciclopirox olamine, identified under the inventory number Einecs 301-749-9, is a synthetic antifungal compound from the pyridone family. It serves as a key tool in microbiological and dermatological research due to its broad-spectrum activity. Its primary research value lies in its unique mechanism of action; it acts as a chelator of polyvalent cations (Fe 3+ and Al 3+ ), which inhibits metal-dependent enzymes that are crucial for cellular processes such as mitochondrial electron transport and DNA replication in fungal cells . This non-azole mechanism is particularly valuable for studying fungal resistance patterns. In vitro, it demonstrates potent activity against a wide range of pathogenic yeasts and fungi, notably against Malassezia spp. (formerly known as Pityrosporum ), which are organisms implicated in skin conditions like seborrheic dermatitis . Beyond its antifungal properties, research has shown that ciclopirox olamine also possesses notable anti-inflammatory activity by inhibiting the synthesis of prostaglandins and leukotrienes . Furthermore, it exhibits antibacterial effects against numerous Gram-positive and Gram-negative bacteria, making it a compound of interest in polymicrobial infection studies . These multifaceted pharmacological actions make ciclopirox olamine a versatile agent for investigating novel therapeutic strategies in dermatology and infectious disease research. This product is designated "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

94042-83-8

Molecular Formula

C77H98N31O46P7

Molecular Weight

2410.6 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C77H98N31O46P7/c1-30-16-104(77(118)100-67(30)111)54-9-32(39(17-109)140-54)148-156(121,122)134-19-41-33(10-51(142-41)101-5-2-47(78)91-74(101)115)150-159(127,128)138-23-45-38(15-57(146-45)108-29-90-61-66(108)96-73(84)99-70(61)114)154-161(131,132)139-24-46-37(14-56(147-46)107-28-89-60-65(107)95-72(83)98-69(60)113)153-160(129,130)136-21-43-34(11-52(144-43)102-6-3-48(79)92-75(102)116)149-157(123,124)135-20-42-35(12-53(143-42)103-7-4-49(80)93-76(103)117)151-158(125,126)137-22-44-36(13-55(145-44)106-27-88-59-64(106)94-71(82)97-68(59)112)152-155(119,120)133-18-40-31(110)8-50(141-40)105-26-87-58-62(81)85-25-86-63(58)105/h2-7,16,25-29,31-46,50-57,109-110H,8-15,17-24H2,1H3,(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H2,78,91,115)(H2,79,92,116)(H2,80,93,117)(H2,81,85,86)(H,100,111,118)(H3,82,94,97,112)(H3,83,95,98,113)(H3,84,96,99,114)

InChI Key

JYDFVJLAFWGBEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=NC4=O)N)OP(=O)(O)OCC5C(CC(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)O

Origin of Product

United States

Synthetic Methodologies and Process Optimization of Lithium Bis Fluorosulfonyl Imide

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of LiFSI is paramount for its commercial viability. Research has focused extensively on optimizing reaction parameters for both the fluorination and ion exchange steps. jinsptech.com For the hazardous fluoridation reaction with HF, finding the optimal conditions of temperature and pressure is crucial to maximize yield while ensuring process safety. jinsptech.com Similarly, for the fluorine-chlorine exchange reaction using an alkali metal fluoride (B91410), reaction temperatures are typically controlled between 40-130°C with reaction times ranging from 8 to 24 hours to achieve high conversion. googleapis.com

Process development studies emphasize the evaluation of different synthesis techniques to improve efficiency and cost-effectiveness. energy.gov Strategies for yield enhancement include:

Atmosphere Control: Performing reactions under an inert atmosphere (e.g., Nitrogen) can improve the process by minimizing side reactions and leading to a product with better color and purity. energy.gov

Solvent and Reagent Stoichiometry: Optimizing the amount and type of solvents and reagents is critical. For instance, in the synthesis of a related compound, reducing the excess of a reactant like dimethyl sulfate (B86663) and eliminating the use of toxic solvents like dioxane improved the process. energy.gov

Continuous Flow Chemistry: The use of continuous flow reactors offers significant advantages over traditional batch processes. energy.gov This technology allows for rapid screening and optimization of reaction parameters, better control over mass and heat transfer, enhanced safety, and reduced reagent consumption during the optimization phase. energy.gov

Purification Methods: The final purity and yield are heavily dependent on the purification process. Recrystallization from a solvent system, such as dimethyl carbonate and toluene, followed by vacuum drying is a common method to obtain pure, solvent-free LiFSI powder. sci-hub.se Various methods are employed to purify crude LiFSI, which may contain synthesis impurities like hydrogen fluoride, fluorosulfuric acid, and sulfuric acid. google.com

In-situ Monitoring and Analytical Techniques for Synthesis Processes

Real-time monitoring of LiFSI synthesis is essential for process control, optimization, and safety, especially given the hazardous reagents and harsh conditions involved. jinsptech.com Traditional offline analysis often proves to be complex, time-consuming, and may not provide representative data of the reaction state. jinsptech.com

Spectroscopy is a powerful tool for analyzing the synthesis of LiFSI. jinsptech.com Online spectroscopy, in particular, is an effective method for monitoring reactions in corrosive environments. jinsptech.com By using immersion probes resistant to corrosive materials like HF and high temperatures and pressures, it is possible to obtain real-time, in-situ concentration data of reactants, products, and intermediates. jinsptech.com

Offline analytical techniques are also crucial for detailed characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is widely used. Specifically, ¹⁹F NMR is the primary technique to monitor the progress of fluorination reactions by identifying the signals corresponding to the F-SO₂- group of the FSI⁻ anion and distinguishing it from intermediates and starting materials. sci-hub.sejinsptech.com ¹H, ⁷Li, and ¹³C NMR are also used to characterize the final product and its solutions. osf.io

Other spectroscopic methods include:

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are used to identify the characteristic vibrational modes of the FSI⁻ anion and to study ion interactions and complexation in solution. osf.ioresearchgate.netosti.gov Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is valuable for characterizing the final product and confirming successful ion exchange. rsc.orgdeakin.edu.au

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to analyze the elemental composition and chemical state of the final product, ensuring high purity and identifying trace contaminants. deakin.edu.auacs.org

Table 2: Analytical Techniques for LiFSI Synthesis and Characterization

TechniqueApplicationKey Findings/CapabilitiesReference
Online SpectroscopyIn-situ reaction monitoringReal-time concentration tracking of reactants, intermediates, and products in harsh environments. jinsptech.com
¹⁹F NMROffline reaction monitoring and product characterizationQuantifies intermediate products and raw materials; confirms chemical structure of LiFSI. sci-hub.sejinsptech.com
IR/Raman SpectroscopyProduct characterization and solution studiesIdentifies vibrational modes of FSI⁻ anion; studies ion-solvent complexation. osf.ioresearchgate.net
XPSPurity analysis and surface characterizationDetermines elemental composition and chemical states at the surface. deakin.edu.auacs.org
Accelerating Rate Calorimetry (ARC)Thermal stability analysisProvides data on thermal runaway behavior, crucial for process and product safety. nih.gov

The synthesis of LiFSI from chlorinated precursors invariably involves the formation of intermediate species. jinsptech.com During the fluoridation of dichlorosulfonyl amide, products that have not been fully substituted are generated. jinsptech.com The primary offline detection technique for identifying and quantifying these intermediates is ¹⁹F NMR spectroscopy. jinsptech.com This analysis is critical for process optimization, as the presence of intermediates indicates incomplete reaction and can affect the purity and performance of the final product.

In some synthetic routes, stable intermediates are intentionally formed and isolated before conversion to the final product. For example, one method involves the reaction of bis(chlorosulfonyl)imide with a fluorinating agent to produce ammonium (B1175870) bis(fluorosulfonyl)imide, which is an intermediate that is subsequently converted to LiFSI by treatment with a lithium base. google.com Understanding the structure and reactivity of these intermediates is key to developing efficient and controllable synthesis pathways. Besides partially substituted products, synthesis impurities such as unreacted starting materials or byproducts from side reactions (e.g., fluorosulfuric acid, sulfuric acid) must also be characterized and removed to achieve battery-grade LiFSI. google.com

Fundamental Studies of Lithium Bis Fluorosulfonyl Imide in Electrolyte Systems

Solvation Structures and Lithium Ion Coordination Chemistry

In electrolyte solutions, Li⁺ ions are solvated by solvent molecules, forming a solvation sheath. The composition of this sheath is crucial as it is the primary participant in the formation of the Solid Electrolyte Interphase (SEI) through decomposition. nih.gov The nature of the solvent and the salt concentration significantly influence whether the Li⁺ and FSI⁻ ions exist as free ions, solvent-separated ion pairs (SSIPs), contact ion pairs (CIPs), or larger aggregates (AGGs). acs.org

For instance, in ether-based electrolytes, the solvation structure can be manipulated. In some formulations, the FSI⁻ anion itself does not effectively form a protective layer on aluminum current collectors, which can lead to corrosion. nih.govresearchgate.net However, the use of specific fluorinated ether solvents can promote the formation of a stable aluminum fluoride (B91410) (AlF₃) layer, mitigating this issue. nih.gov The formation of aggregated ion pairs between Li⁺ and FSI⁻ can also inhibit the creation of soluble aluminum species that contribute to corrosion. nih.gov

In ionic liquid electrolytes, where LiFSI is dissolved in an ionic liquid such as N-propyl-N-methylpyrrolidinium FSI, the structure is distinct from organic-based electrolytes. acs.org Raman spectroscopy studies have indicated the presence of both "free" FSI⁻ and FSI⁻ bound to lithium in a [Li(FSI)₂]⁻ complex. acs.org These electrolytes are proposed to be composed of large, ordered aggregates. acs.org

The concentration of LiFSI in the electrolyte has a profound impact on the solvation shell of the lithium ion. As the salt concentration increases, the number of solvent molecules in the primary solvation sheath decreases, and the FSI⁻ anions become more directly involved in coordinating with the Li⁺ ions. osti.gov This shift from a solvent-dominated to an anion-involved solvation structure alters the electrolyte's properties.

In highly concentrated electrolytes (HCEs), the extensive formation of Li⁺-FSI⁻ ion pairs is observed. acs.org This increased ionic association modifies the electronic state of the FSI⁻ anion, making it more susceptible to electrochemical reactions. acs.org For example, in a sulfolane-based electrolyte, increasing the LiFSI concentration from 1.0 M to 2.7 M leads to a shift from solvent-separated to contact ion pairs and aggregates. acs.org This change in solvation structure promotes the decomposition of the FSI⁻ anion. acs.org

The dynamics of the solvation shell are also affected by concentration. Faster exchange dynamics of solvent molecules in the solvation shell correspond to a less rigid solvation structure, which can influence the mobility of the Li⁺ ion. nih.gov

The lithium-ion transference number (tLi⁺) is a critical parameter that represents the fraction of the total ionic current carried by the Li⁺ ions. A high tLi⁺ is desirable for minimizing concentration polarization and enabling high-rate battery performance. nih.gov

The transference number is strongly influenced by the solvation structure and ion aggregation within the electrolyte. In dilute solutions, Li⁺ ions are typically heavily solvated, leading to large, slow-moving charge carriers and consequently, a low tLi⁺. ethz.ch In contrast, as the LiFSI concentration increases, the formation of negatively charged clusters like [Li(FSI)₂]⁻ can occur, where the lithium ion moves in the "wrong direction" under an electric field, resulting in a negative transference number in some systems. acs.org

However, in certain concentration regimes, the transport mechanism can change. For example, in a ternary polymer ionic liquid electrolyte, a transition from cluster diffusion at low LiFSI concentrations (≤35 wt%) to a more favorable free lithium-ion hopping mechanism at high concentrations (≥50 wt%) has been observed. ethz.ch This transition leads to an increase in the transference number, reaching values as high as 0.31 at room temperature in the high-salt regime. ethz.ch In highly concentrated electrolytes of LiFSI in dimethyl carbonate (DMC), exceptional tLi⁺ values of up to 0.52 have been measured. acs.org

Table 1: Influence of LiFSI Concentration on Transference Number in a Ternary Polymer Ionic Liquid Electrolyte

LiFSI Concentration (wt%)Dominant Diffusion MechanismTransference Number (tLi⁺) at RT
≤35Cluster Diffusion0.04–0.15
≥50Free Lithium Ion Hopping0.31

Data sourced from a study on solid ternary polymer ionic liquid electrolytes. ethz.ch

Interfacial Phenomena and Solid Electrolyte Interphase (SEI) Formation Dynamics

The formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the anode is paramount for the long-term cycling stability of lithium batteries. The composition and formation mechanism of this interphase are heavily influenced by the components of the electrolyte, particularly the anion.

In LiFSI-based electrolytes, the FSI⁻ anion is a key contributor to the formation of the SEI. rsc.org The decomposition of FSI⁻ leads to the formation of an SEI that is often rich in inorganic species, most notably lithium fluoride (LiF). acs.orgdiva-portal.org This LiF-rich interphase is considered beneficial for stabilizing the interface and promoting uniform lithium deposition. acs.orgstanford.edu

The morphology of the SEI derived from FSI⁻ has been described as a thin, amorphous, and homogeneous layer. oaepublish.com In some electrolyte systems, such as 1 M LiFSI in 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE), the SEI is primarily derived from the anion, leading to a dense and uniform lithium deposition. oaepublish.com Cryogenic electron microscopy has revealed that the SEI formed in these systems can be structurally monolithic and compositionally heterogeneous. stanford.edu

The composition of the SEI can be tuned by the electrolyte formulation. For example, in concentrated electrolytes, the preferential decomposition of the FSI⁻ anion leads to a higher proportion of LiF in the interphase layer. acs.org X-ray photoelectron spectroscopy (XPS) analysis has confirmed the presence of LiF, as well as sulfur- and nitrogen-containing species like Li₂SO₃, Li₂S, and Li₃N, all of which originate from the decomposition of the FSI⁻ anion. rsc.orgnih.gov

Table 2: Common Components of FSI⁻-Derived SEI

SEI ComponentChemical FormulaOrigin
Lithium FluorideLiFDecomposition of FSI⁻
Lithium SulfiteLi₂SO₃Decomposition of FSI⁻
Lithium Sulfide (B99878)Li₂SDecomposition of FSI⁻
Lithium NitrideLi₃NDecomposition of FSI⁻

Compiled from various studies on SEI composition. rsc.orgnih.gov

The decomposition of the FSI⁻ anion is a complex process that can proceed through several pathways. A common initial step is the cleavage of the S–F bond. diva-portal.orgnih.gov This is an exothermic process that can be triggered electrochemically at the anode surface. nih.gov The cleavage of the S-F bond results in the formation of fluoride ions (F⁻), which readily react with Li⁺ to form LiF. diva-portal.org

Another proposed mechanism involves the cleavage of the S–N bond. diva-portal.org Density functional theory (DFT) calculations have shown that the S–F bond cleavage is thermodynamically more favorable than S-N bond cleavage in some scenarios. nih.gov The decomposition can also be influenced by the presence of trace amounts of water, which can lead to a nucleophilic attack on the sulfur atoms in the FSI⁻ anion, facilitating S-F bond cleavage. acs.org

Recent studies have elucidated a two-stage mechanism for SEI formation on a copper electrode. stanford.edu At higher potentials (> +1 V vs. Li/Li⁺), direct electron transfer to the FSI⁻ anion initiates its decomposition. stanford.edu At lower potentials (< +0.5 V vs. Li/Li⁺), the formation of a lithium underpotential deposition (UPD) layer on the electrode surface triggers further decomposition of the FSI⁻ anion. stanford.edu The Li UPD layer enhances the binding of the FSI⁻ anion to the surface, facilitating its breakdown and the formation of a stable SEI. stanford.edu

The decomposition of FSI⁻ can lead to various products, including SO₂F⁻ fragments, which are observed in XPS analyses of the SEI. nih.gov The complete decomposition of the anion can ultimately form a robust inorganic-rich SEI that is crucial for the performance and safety of lithium batteries. oaepublish.com

Table of Compound Names

Common Name/AbbreviationChemical Name
LiFSILithium Bis(fluorosulfonyl)imide
FSI⁻Bis(fluorosulfonyl)imide anion
Li⁺Lithium ion
AlF₃Aluminum Fluoride
TTE1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether
DMCDimethyl Carbonate
LiFLithium Fluoride
Li₂SO₃Lithium Sulfite
Li₂SLithium Sulfide
Li₃NLithium Nitride
SO₂F⁻Fluorosulfonyl isocyanate
CuCopper
ECEthylene (B1197577) Carbonate
DECDiethyl Carbonate
FDMB1,4-dimethoxybutane
LiPF₆Lithium hexafluorophosphate (B91526)
TEGDMETetraethylene glycol dimethyl ether
SLSulfolane
G4Tetraglyme
ACNAcetonitrile
DEE1,2-diethoxyethane
FPy2-fluoropyridine
DOLDioxolane
DMFN,N-dimethylformamide
PVDFPoly(vinylidene fluoride)
NMC622LiNi₀.₆Mn₀.₂Co₀.₂O₂
LFPLithium iron phosphate (B84403)
LCOLithium cobalt oxide
NCM523LiNi₀.₅Co₀.₂Mn₀.₃O₂
NMC811LiNi₀.₈Mn₀.₁Co₀.₁O₂
BOBBis(oxalato)borate
DFOBDifluoro(oxalato)borate
TFSIBis(trifluoromethanesulfonyl)imide
PFSIPerfluoro(sulfonyl)imide
PMpyrN-methyl-N-propylpyrrolidinium
Pyr₁,₃FSIN-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide
LLZOLithium lanthanum zirconium oxide

Evolution of Interfacial Resistance and Passivation Layer Properties

The performance and longevity of lithium-ion batteries are critically dependent on the properties of the solid electrolyte interphase (SEI), a passivation layer that forms on the electrode surfaces during initial cycling. In electrolyte systems utilizing Lithium bis(fluorosulfonyl)imide (Einecs 301-749-9, LiFSI), the resulting SEI exhibits distinct characteristics compared to those formed in conventional lithium hexafluorophosphate (LiPF6)-based electrolytes.

Research indicates that the SEI formed in the presence of the LiFSI salt is often thinner, more homogeneous, and more stable. rsc.org It is composed of a dual-layer structure, featuring a thin, predominantly inorganic inner layer and an outer layer rich in organic components. rsc.orgresearchgate.net The inorganic constituents are notably rich in lithium fluoride (LiF), lithium sulfide (Li2S), and lithium oxide (Li2O), which are breakdown products of the FSI⁻ anion. chemicalbook.comacs.orgacs.org The presence of LiF in small grains between silicon particles, as opposed to clustered around carbon black in LiPF6 systems, contributes to a more uniform and flexible SEI. rsc.org This composition fortifies the mechanical stability and ionic conductivity of the SEI. chemicalbook.com

This robust and flexible nature is particularly advantageous for high-capacity anode materials like silicon, which undergo significant volume changes during lithiation and delithiation. The stable SEI helps to accommodate this stress, leading to improved cycling stability and rate performance. rsc.org Consequently, electrodes cycled with LiFSI-based electrolytes tend to show lower and more stable interfacial resistance over time compared to their LiPF6 counterparts. aip.org The lower resistance is attributed to the formation of a less resistive SEI layer that effectively passivates the electrode surface, preventing further electrolyte decomposition while facilitating Li⁺ ion transport. aip.org In concentrated LiFSI electrolytes, the SEI is primarily derived from FSI⁻ anion decomposition, resulting in a fluorine-rich, stable interface. jst.go.jp This contrasts with the thicker, more resistive, and less flexible SEI typically formed in LiPF6-based electrolytes. rsc.orgchemicalbook.com

SEI PropertyLiFSI-based ElectrolyteLiPF₆-based ElectrolyteSource
Structure Thin, homogeneous, dual-layer (inorganic inner, organic outer)Less homogeneous, less flexible, thicker rsc.orgresearchgate.net
Composition Rich in LiF, Li₂S, Li₂O, Li₃NPrimarily organic components, LiF clusters rsc.orgchemicalbook.comdiva-portal.org
Resistance Lower and more stable interfacial resistanceHigher resistance rsc.orgaip.org
Flexibility More flexible, accommodates volume changesLess flexible rsc.org
Passivation Better passivation abilityLess effective passivation rsc.orgdiva-portal.org

In-situ Polymerization and Fluorinated Electrolyte Strategies for SEI Control

To further enhance the control over the SEI layer and improve battery performance, various advanced electrolyte strategies involving LiFSI have been developed. These include in-situ polymerization and the use of fluorinated electrolytes.

In-situ Polymerization: This technique involves polymerizing a monomer within the battery cell to form a gel polymer electrolyte (GPE). LiFSI can act as an effective initiator for the cationic ring-opening polymerization of solvents like 1,3-dioxolane (B20135) (DOL). nih.govresearchgate.netacs.org This process creates a GPE with high ionic conductivity (e.g., 7.9 mS cm⁻¹), a high Li⁺ transference number (0.82), and low interfacial impedance due to the intimate contact formed between the electrolyte and the electrodes. researchgate.netacs.org The resulting GPE helps to suppress lithium dendrite growth and improves cycling stability, even in high-voltage and lithium-metal battery configurations. researchgate.netmdpi.com The in-situ formation simplifies battery manufacturing and can lead to lower production costs. acs.org

Fluorinated Electrolyte Strategies: The incorporation of fluorine into electrolyte components is a key strategy for building robust, LiF-rich SEI layers. LiFSI itself is a fluorine-donating salt that contributes to the formation of a stable, inorganic-rich SEI upon decomposition. pnas.org This effect can be amplified by using fluorinated solvents, such as fluoroethylene carbonate (FEC) or other fluorinated ethers and esters, in conjunction with LiFSI. osti.govrsc.orgnih.gov Fluorinated solvents have lower LUMO energy levels, making them prone to decompose preferentially on the anode surface to form a dense, stable, and LiF-rich SEI. rsc.org This SEI layer, often an organic-inorganic composite with a LiF-rich inner gradient, effectively suppresses lithium dendrite formation, prevents side reactions, and enhances the thermal and electrochemical stability of the cell. osti.govrsc.orgnih.gov

StrategyMechanismKey AdvantagesRepresentative SystemSource
In-situ Polymerization LiFSI initiates ring-opening polymerization of a solvent (e.g., DOL) to form a gel polymer electrolyte.High ionic conductivity, low interfacial resistance, dendrite suppression, simplified manufacturing.3.5 M LiFSI in DOL researchgate.netacs.org
Fluorinated Electrolytes LiFSI salt and/or fluorinated solvents (e.g., FEC) decompose to form a stable, LiF-rich SEI.Enhanced thermal and electrochemical stability, dendrite suppression, uniform Li⁺ deposition.1.28 M LiFSI in FEC/FEMC-D2 pnas.orgosti.govrsc.org

Electrochemical Stability and Degradation Mechanisms in Electrolyte Systems

Anodic and Cathodic Stability Window Determination

The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without significant oxidation or reduction. LiFSI-based electrolytes generally exhibit a wide ESW, which is a critical attribute for use in high-voltage batteries.

The anodic (oxidative) stability of LiFSI is notably superior to that of its analogue, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). In carbonate solvents, the onset of side reactions for a LiFSI-based electrolyte occurs at around 4.7–4.8 V vs Li/Li⁺, which is approximately 0.8 V higher than for a comparable LiTFSI-based electrolyte. acs.org The stability window can be further extended by increasing the salt concentration. diva-portal.orgacs.orgthe-innovation.org For instance, in a highly concentrated LiFSI:EC (1:2 molar ratio) electrolyte, the oxidation stability can be pushed to as high as 5.2–5.4 V. diva-portal.org This enhanced stability is crucial for compatibility with high-voltage cathode materials. acs.org However, the measured stability can be influenced by the working electrode material; for example, a 1M LiFSI/DME electrolyte shows a stability window up to ~4.4 V with an aluminum working electrode, compared to less than 4V with stainless steel. researchgate.net

On the cathodic (reductive) side, LiFSI-based electrolytes also demonstrate good stability. For use with activated carbon electrodes in lithium-ion capacitors, the lower cut-off voltage has been determined to be 2.15 V vs. Li/Li⁺. unit.no The decomposition of the FSI⁻ anion at the anode surface leads to the formation of a stable SEI composed of species like LiF, Li₂S, and Li₂O, which passivates the electrode and prevents continuous electrolyte reduction. chemicalbook.comacs.org

Electrolyte SystemAnodic Limit (vs Li/Li⁺)Cathodic Limit (vs Li/Li⁺)Working ElectrodeSource
1M LiFSI in Carbonates~4.7-4.8 V-Aluminum acs.org
Concentrated LiFSI:EC (1:2)~5.2-5.4 V-Aluminum diva-portal.org
1M LiFSI in DME~4.4 V-Aluminum researchgate.net
1M LiFSI in DME< 4.0 V-Stainless Steel researchgate.net
LiFSI with Activated Carbon3.95 V2.15 VActivated Carbon unit.no

Corrosion Phenomena of Current Collectors in LiFSI-based Electrolytes

Despite its many advantages, a significant challenge for LiFSI-based electrolytes is their tendency to induce corrosion of the aluminum (Al) current collector used for the cathode, particularly at high potentials and elevated temperatures. researchgate.netnih.gov While aluminum is naturally protected by a thin, passive aluminum oxide (Al₂O₃) layer, this layer can be compromised in LiFSI electrolytes. nih.govthe-innovation.org The corrosion can lead to increased interfacial resistance, delamination of the active material, and dissolution of Al³⁺ ions that can migrate and deposit on the anode, causing further parasitic reactions and potentially leading to cell failure. oaepublish.com

Mechanisms of Aluminum Current Collector Corrosion

The corrosion of aluminum in LiFSI-based electrolytes is an electrochemical process that occurs at potentials above approximately 3.3-4.0 V vs Li/Li⁺. the-innovation.orgresearchgate.netthe-innovation.org The mechanism is distinct from the HF-driven corrosion seen with LiPF6. In LiFSI systems, the FSI⁻ anion is believed to directly attack the passive Al₂O₃ layer. researchgate.net

The proposed mechanism involves the following steps:

Breakdown of the Passive Layer: At high potentials, the Al₂O₃ layer is compromised, exposing the bare aluminum metal to the electrolyte. the-innovation.orgthe-innovation.org

Formation of Soluble Complexes: The exposed aluminum reacts with FSI⁻ anions to form soluble aluminum-FSI complexes, such as Al(FSI)₃. researchgate.netoaepublish.com

Continuous Corrosion: Unlike the passivation caused by AlF₃ formation in LiPF6 electrolytes, the Al(FSI)₃ complex is soluble in common carbonate solvents. oaepublish.com Its dissolution continuously exposes a fresh aluminum surface to the electrolyte, leading to ongoing and often severe pitting corrosion. researchgate.netoaepublish.com

This corrosion process is exacerbated at elevated temperatures (e.g., 45°C), where the dissolution of Al(FSI)₃ and the formation of irregular, non-protective AlF₃ can accelerate the degradation. researchgate.net Strategies to mitigate this corrosion include the use of high-concentration electrolytes, where reduced solvent activity and altered solvation structures can help form a more stable passivation layer, and the introduction of functional additives like lithium bis(oxalato)borate (LiBOB) or a small amount of LiPF6 to promote the formation of a protective AlF₃ or boron-containing surface film. the-innovation.orgresearchgate.netthe-innovation.orgoaepublish.com

Strategies for Corrosion Mitigation via Electrolyte Additives

Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a promising salt for lithium-ion battery electrolytes due to its high ionic conductivity and superior thermal stability compared to the conventional lithium hexafluorophosphate (LiPF6). However, a significant drawback of LiFSI-based electrolytes is their tendency to induce corrosion of the aluminum (Al) current collector, particularly at higher potentials (above 3.3 V vs. Li/Li+). the-innovation.orgresearchgate.net This corrosion leads to the dissolution of aluminum, which can deposit on the anode, disrupting the solid electrolyte interphase (SEI) and ultimately causing capacity fade and cell failure. researchgate.netsciopen.com To address this critical issue, significant research has focused on the use of electrolyte additives to form a protective passivation layer on the aluminum surface.

Several classes of additives have proven effective in mitigating Al corrosion in LiFSI-based electrolytes. These additives typically function by preferential electrochemical reaction on the Al surface to form a stable, ionically conductive, and electronically insulating passivation film that prevents direct contact between the electrolyte and the aluminum foil.

Key strategies and additives include:

Boron-Based Additives: Lithium difluoro(oxalato)borate (LiDFOB) and lithium bis(oxalato)borate (LiBOB) are highly effective corrosion inhibitors. oaepublish.comthe-innovation.org LiDFOB, in particular, is recognized for its ability to form a robust and dense passivation layer on the Al surface. acs.orgresearchgate.net This layer is composed of species like aluminum fluoride (AlF₃) and boron oxides (B₂O₃), which are decomposition products of the additive. oaepublish.comthe-innovation.orgresearchgate.net The presence of LiDFOB has been shown to suppress Al corrosion effectively, inheriting the beneficial properties of both LiBF₄ and LiBOB. oaepublish.com For instance, even a small amount of LiDFOB (e.g., 0.5 wt%) can significantly improve the cycling performance of high-voltage electrodes by creating a thinner, higher-quality SEI. nih.gov

Phosphorous-Based Additives: Tris(trimethylsilyl)phosphite (TMSPi) is another effective additive. sigmaaldrich.comrsc.org TMSPi functions by being oxidized on the cathode surface to form a stable cathode-electrolyte interphase (CEI). rsc.orgrsc.org This layer acts as a barrier, preventing the electrolyte from direct contact with the current collector. Furthermore, TMSPi can react with and neutralize harmful species like hydrogen fluoride (HF) that may be present in the electrolyte, further protecting the cathode and the current collector. rsc.org

Nitrile-Based Additives: Succinonitrile (B93025) (SN) has been investigated as an electrolyte additive that can enhance the ionic conductivity and thermal stability of the electrolyte. mdpi.comnih.gov In the context of corrosion mitigation, SN can participate in the formation of a protective film on the cathode surface. The nitrogen in the nitrile group can coordinate with transition metal ions on the cathode, suppressing parasitic reactions between the electrode and the electrolyte. mdpi.com The addition of SN has been shown to improve cycling stability by forming an electronically conductive film on the cathode. mdpi.com

The effectiveness of these additives is often evaluated by comparing the electrochemical performance of cells with and without the additive. Key metrics include the electrochemical window, cycling stability, and capacity retention. The table below summarizes the impact of selected additives on mitigating aluminum corrosion in LiFSI-based electrolytes.

AdditiveConcentrationKey FindingsReference
Lithium Difluoro(oxalato)borate (LiDFOB)0.05 M - 0.5 wt%Forms a robust passivation layer containing AlF₃ and B₂O₃. Effectively suppresses Al corrosion and improves cycling stability at high voltages. oaepublish.comacs.orgresearchgate.netnih.gov
Tris(trimethylsilyl)phosphite (TMSPi)Not SpecifiedForms a stable cathode-electrolyte interphase (CEI) and scavenges HF. Enhances discharge capacity and cycling stability. rsc.orgrsc.orgacs.org
Succinonitrile (SN)5 wt%Improves ionic conductivity and thermal stability. Forms a protective, electronically conductive film on the cathode, enhancing cycling stability. mdpi.comnih.gov

Electrolyte Salt Consumption and Its Impact on System Longevity

The consumption of the electrolyte salt, LiFSI, is an important factor that influences the long-term performance and longevity of lithium-ion batteries. The primary mechanism of LiFSI consumption is its decomposition during the formation of the solid electrolyte interphase (SEI) on the anode surface, particularly during the initial charging cycles. ntnu.noacs.org

The composition and properties of the SEI are critically dependent on the concentration of LiFSI in the electrolyte. acs.org At lower salt concentrations, the SEI formation is primarily dominated by the reduction of the solvent components, such as ethylene carbonate (EC). ntnu.no However, at higher LiFSI concentrations, the decomposition of the FSI⁻ anion plays a more significant role in the SEI formation. ntnu.nontnu.no

The decomposition of the FSI⁻ anion leads to the formation of a robust and highly desirable SEI layer rich in lithium fluoride (LiF). ntnu.noacs.org LiF is known for its high mechanical strength and its ability to effectively suppress the formation of lithium dendrites, which are a major safety concern and a cause of cell failure. mdpi.comdiva-portal.org Studies have shown that controlling the LiFSI concentration can significantly alter the thickness and modulus of the SEI layer. For example, an electrolyte with 2 M LiFSI was found to form a thicker (~70 nm) and mechanically stronger (10.7 GPa) SEI layer, leading to improved cycling performance and higher Coulombic efficiency. acs.org

While the formation of a stable, LiF-rich SEI is beneficial, the continuous consumption of LiFSI throughout the battery's life can lead to several detrimental effects:

Capacity Fade: The ongoing decomposition of the electrolyte and the thickening of the SEI layer can lead to the loss of active lithium and a gradual decrease in the battery's capacity over time. acs.org

Reduced Cycle Life: The cumulative effects of increased resistance and capacity fade ultimately limit the cycle life of the battery. The rate of salt consumption is a key determinant of how long a battery can maintain its performance. diva-portal.org

The relationship between LiFSI concentration, SEI properties, and battery performance is summarized in the table below.

LiFSI ConcentrationSEI Formation MechanismKey SEI ComponentsImpact on Battery PerformanceReference
Low (e.g., < 1 M)Dominated by solvent reductionMore carbonaceous speciesLess stable SEI, potential for dendrite growth. ntnu.nontnu.no
High (e.g., > 2 M)Dominated by LiFSI degradationHigh content of Lithium Fluoride (LiF)Thicker, more robust, and mechanically stable SEI; suppressed dendrite growth; improved cycling stability and Coulombic efficiency. ntnu.noacs.orgntnu.no
Very High (e.g., > 4 M)LiFSI degradationLiF-richCan lead to increased viscosity and poor wettability, negatively impacting performance despite a stable SEI. diva-portal.org

Advanced Spectroscopic and Characterization Techniques in Lifsi Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solvation Environment Elucidation

NMR spectroscopy is a powerful, non-invasive technique used to investigate the local chemical environment of specific atomic nuclei, providing detailed insights into the solvation structure of LiFSI electrolytes. osf.ioosti.gov By analyzing the chemical shifts of different nuclei, researchers can deduce the nature of ion-solvent and ion-ion interactions. arxiv.org

The solvation shell of the lithium cation (Li⁺) can be effectively probed using ⁷Li, ⁶Li, and ¹⁷O NMR. The chemical shifts of these nuclei are highly sensitive to their immediate electronic surroundings, which are directly influenced by the coordination of solvent molecules and the FSI⁻ anion.

⁷Li and ⁶Li NMR: The chemical shift of lithium isotopes provides direct information about the Li⁺ solvation environment. As the concentration of LiFSI in an electrolyte increases, the ⁷Li NMR peak often shifts. For instance, in 1,2-dimethoxyethane (B42094) (DME), an upfield shift is observed as the concentration increases from 1 M to 3 M, which is attributed to changes in the solvation structure, such as the formation of contact ion pairs (CIPs) and aggregates (AGGs). arxiv.org This shift indicates an increased electron density around the Li⁺ nucleus due to stronger interactions with the FSI⁻ anion. chalmers.se In some systems, a downfield shift at very high concentrations (e.g., 4 M in DME) suggests a change in the dominant local solvation structures. arxiv.org The use of both ⁶Li and ⁷Li NMR can provide complementary data for a more comprehensive understanding of these dynamics. pnnl.govacs.org

¹⁷O NMR: Since oxygen atoms are present in both the FSI⁻ anion and many common ether- or carbonate-based solvents, ¹⁷O NMR is particularly valuable for distinguishing between solvent-separated ion pairs (SSIP), CIPs, and AGGs. qianggroup.comresearchgate.net Changes in the ¹⁷O chemical shift of the solvent molecules upon addition of LiFSI indicate their participation in the Li⁺ solvation shell. researchgate.netescholarship.org For example, a significant downfield shift in the ¹⁷O resonance of the solvent's oxygen atoms confirms their coordination to Li⁺. researchgate.net Conversely, the ¹⁷O signal from the sulfonyl group of the FSI⁻ anion can also be monitored. An upfield shift in this signal suggests increased involvement of the FSI⁻ anion in the Li⁺ solvation structure. rsc.org

NMR Chemical Shift Data for LiFSI Electrolytes
NucleusSolventLiFSI ConcentrationObserved Chemical Shift ChangeInterpretationReference
⁷LiDME1 M to 3 MUpfield shiftIncreased Li⁺-FSI⁻ interaction (CIP/AGG formation) arxiv.org
⁷LiDME3 M to 4 MDownfield shiftChange in dominant solvation structure arxiv.org
¹⁷O (FSI⁻)DME/TFEE-Upfield shift from 171.15 to 166.35 ppmIncreased FSI⁻ participation in solvation rsc.org
¹⁷O (DMC)DMC1.2 M~9 ppm downfield shift (carbonyl oxygen)Strong interaction between DMC and Li⁺ researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Interfacial Chemistry Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. iphy.ac.cn It is extensively used to analyze the Solid Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface during battery cycling and is crucial for its stability. nih.govacs.org

By combining XPS with an ion sputtering source (like an argon ion gun), it is possible to perform depth profiling, which sequentially removes surface layers to analyze the composition at different depths of the SEI. phi.comntu.edu.sg This provides a three-dimensional understanding of the SEI's structure and chemical makeup.

Studies on LiFSI-based electrolytes have shown that the FSI⁻ anion actively participates in the formation of the SEI. phi.com XPS depth profiling reveals that the SEI formed in LiFSI electrolytes is often rich in inorganic species derived from the decomposition of the anion, such as lithium fluoride (B91410) (LiF) and sulfur-containing compounds like Li₂S. acs.orgphi.com For example, analysis of the F 1s spectra often shows distinct peaks corresponding to Li-F and S-F bonds, confirming the decomposition of the FSI⁻ anion. phi.com The distribution of these components can vary with depth. Often, the outer layers of the SEI might have a higher concentration of organic species from solvent decomposition, while the inner layers closer to the electrode surface are richer in inorganic compounds from salt decomposition. phi.com The composition and uniformity of this SEI layer are critical for preventing dendrite formation and ensuring long-term cycling stability. ntu.edu.sg

XPS Depth Profiling Findings for SEI in LiFSI Electrolytes
SEI ComponentSpectra RegionTypical Binding Energy (eV)Location in SEISignificanceReference
LiFF 1s, Li 1s~685 (F 1s)Throughout SEI, often enriched near electrodeMechanically robust, ionically conductive acs.orgphi.com
S-F speciesF 1s, S 2pVariableThroughout SEIIndicator of FSI⁻ decomposition pathway phi.com
Li₂S / Li₂SₓS 2p~160-162Inner SEI layersAnion reduction product acs.org
Organic CarbonatesC 1s, O 1s~288-290 (C 1s)Outer SEI layersSolvent decomposition products phi.com

Electrochemical Characterization Methods for Performance and Stability Assessment

Electrochemical techniques are fundamental to evaluating the practical performance and operational limits of LiFSI-based electrolytes in a battery system.

Cyclic Voltammetry is a potentiodynamic electrochemical measurement technique used to determine the electrochemical stability window (ESW) of an electrolyte. The ESW defines the voltage range within which the electrolyte is stable and does not undergo significant oxidation or reduction. researchgate.net A wide ESW is essential for high-voltage battery applications. researchgate.net

The CV is performed by sweeping the potential of a working electrode (e.g., platinum or stainless steel) and measuring the resulting current. rsc.orggoogle.com The onset of a sharp increase in anodic or cathodic current signifies the oxidation or reduction limit of the electrolyte, respectively. LiFSI-based electrolytes generally exhibit a wide electrochemical stability window, often extending to high voltages, which makes them suitable for high-energy-density cathode materials. researchgate.netrsc.org The exact window depends on the solvent system used.

Electrochemical Impedance Spectroscopy is a non-destructive technique that provides information about the resistance and capacitance properties of electrochemical systems. rsc.orgnih.gov By applying a small AC voltage or current perturbation over a range of frequencies, EIS can distinguish between different resistive and capacitive processes occurring within the battery, such as electrolyte resistance (Rₑ), SEI resistance (R_SEI), and charge-transfer resistance (R_ct). researchgate.netresearchgate.net

Electrochemical Characterization Data for LiFSI Electrolytes
TechniqueParameter MeasuredTypical Findings for LiFSI ElectrolytesSignificanceReference
Cyclic Voltammetry (CV)Electrochemical Stability Window (ESW)Wide anodic stability, often > 4.5 V vs. Li/Li⁺Enables use with high-voltage cathodes researchgate.netrsc.org
Electrochemical Impedance Spectroscopy (EIS)Interfacial Resistance (R_SEI, R_ct)Forms a stable, low-resistance SEIFacilitates efficient Li⁺ transport and improves rate capability rsc.orgresearchgate.net
Electrochemical Impedance Spectroscopy (EIS)Ionic ConductivityHigh, comparable or superior to LiPF₆Ensures efficient ion transport through the bulk electrolyte nih.gov

Step Potential ElectroChemical Spectroscopy (SPECS) for Lithium Intercalation Kinetics

Step Potential Electrochemical Spectroscopy (SPECS) is a powerful technique used to analyze the kinetics of ion intercalation into electrode materials. A 2023 study by Maćkowiak et al. utilized SPECS to investigate the intercalation of lithium into graphite (B72142) using electrolytes composed of LiFSI in an ethylene (B1197577) carbonate and dimethyl carbonate (EC:DMC) solvent at various concentrations (0.1, 1, 5, and 10 mol L⁻¹). researchgate.netdntb.gov.ua

The SPECS analysis allowed for the deconvolution of the total capacity into two components: the capacity arising from the Faradaic process of lithium intercalation between graphite layers and the non-Faradaic capacity from the adsorption of ions on the electrode's outer surface. researchgate.net This distinction is crucial for understanding how electrolyte concentration affects the efficiency of charge storage. The study revealed that both the diffusion coefficient and the charge transfer resistance are significantly influenced by the LiFSI concentration. researchgate.netcolab.ws

Key Findings from SPECS Analysis of LiFSI Electrolytes:

LiFSI Concentration (mol L⁻¹) Observation Reference
0.1 - 10 The technique successfully separated intercalation capacity from surface adsorption capacity. researchgate.net

Galvanostatic Intermittent Titration Technique (GITT) for Diffusion Coefficient Measurement

The Galvanostatic Intermittent Titration Technique (GITT) is a widely used electrochemical method to determine the chemical diffusion coefficient of lithium ions within an electrode material. jecst.orgameteksi.com The technique involves applying a series of constant current pulses to the battery, each followed by a relaxation period where the open-circuit voltage is allowed to stabilize. iestbattery.commetrohm.com By analyzing the voltage response over time, the diffusion coefficient (D) can be calculated at various states of charge. jecst.orgneware.net

Other Advanced Analytical and Characterization Approaches

Beyond SPECS and GITT, other advanced methods provide further clarity on the behavior of LiFSI in battery systems, from the evolution of protective layers to thermal stability.

Operando Small-Angle Neutron Scattering (SANS) for SEI Evolution

Operando Small-Angle Neutron Scattering (SANS) is a non-destructive technique ideal for studying the formation and evolution of the Solid Electrolyte Interphase (SEI) in real-time during battery operation. researchgate.netmdpi.com Neutrons are highly sensitive to light elements like lithium and can penetrate through the battery components, making SANS a powerful tool for probing the nanometer-scale structures of the SEI. mdpi.comiphy.ac.cn

Research using operando SANS on cells with related lithium salts (like LiTFSI) has shown how electrolyte concentration impacts SEI formation mechanisms. researchgate.netosti.gov In ionic liquid electrolytes containing bis(fluorosulfonyl)imide, operando SANS combined with other techniques confirmed that the FSI⁻ anion is reduced at high cell voltages, forming a protective SEI that helps prevent solvent co-intercalation into the carbon electrode. osti.gov These studies demonstrate that SANS can reveal microstructure-dependent information on the dynamics of electrochemical processes, such as the filling of pores within the electrode and the composition of the SEI layer. researchgate.netosti.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure and Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique used to probe the molecular structure and interactions within the electrolyte. rsc.orgmit.edu By analyzing the vibrational modes of the molecules, FTIR can provide detailed information about the solvation structure of the lithium ion, including the coordination of solvent molecules and the FSI⁻ anion around the Li⁺ ion. rsc.orgacs.orgnsf.gov

Studies on LiFSI and similar electrolytes have used FTIR to investigate the formation of contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). lsu.edu For instance, research on electrolytes with different ethereal solvents showed that a higher degree of ion aggregation, as observed by FTIR, led to the preferential reduction of the LiFSI salt and the formation of a more robust SEI layer. rsc.org The technique is instrumental in understanding how the electrolyte's molecular-level structure influences its macroscopic properties and electrochemical behavior. lsu.edursc.org

FTIR Analysis of LiFSI-based Electrolytes:

Vibrational Mode Observation Implication Reference
S–N–S asymmetric stretch Changes in this mode indicate the degree of interaction between the Li⁺ ion and the FSI⁻ anion. Provides insight into the formation of ion pairs and aggregates. rsc.org

Accelerating Rate Calorimetry (ARC) for Thermal Response Investigations

Accelerating Rate Calorimetry (ARC) is a crucial technique for evaluating the thermal stability of battery components and full cells. acs.org ARC measures the self-heating rate of a sample under adiabatic conditions, allowing for the determination of the onset temperature of thermal runaway and the total heat generated during decomposition. osti.gov

ARC studies on LiFSI-based electrolytes have provided key insights into their safety characteristics. A 2024 study compared a commercial LiPF₆ electrolyte with a LiFSI electrolyte containing a succinonitrile (B93025) additive. nih.govresearchgate.net The results showed that while the LiFSI-based electrolyte had a lower onset temperature for SEI decomposition, it significantly lowered the maximum temperature reached during thermal runaway. nih.govresearchgate.net This indicates that specific LiFSI formulations can offer a pathway to thermally stable lithium-ion batteries. nih.gov

ARC Thermal Stability Data Comparison:

Electrolyte System Onset Temperature of SEI Decomposition (°C) Max Thermal Runaway Temperature (°C) Reference
Commercial LiPF₆ ~109 417 researchgate.net

Theoretical and Computational Modeling of Lithium Bis Fluorosulfonyl Imide Systems

Quantum Chemical Calculations (Ab Initio and Density Functional Theory) for Molecular Interactions

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are fundamental tools for investigating the intrinsic properties of LiFSI and its interactions within an electrolyte environment. researchgate.netrsc.orgrsc.org These calculations focus on the electronic structure of molecules to predict their behavior and reactivity. rsc.org

DFT calculations are widely used to explore the electronic structure of LiFSI-based electrolytes. rsc.orgacs.org By analyzing parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, researchers can predict the electrochemical stability and reactivity of the electrolyte components. acs.orgacs.org For instance, the LUMO distribution on the solvated LiFSI complex can indicate the most likely sites for reduction, which is crucial for understanding the formation of the Solid Electrolyte Interphase (SEI), a critical passivation layer that forms on the anode surface. acs.org

Studies have shown that the interactions between the Li+ cation, the FSI- anion, and solvent molecules significantly alter the electronic properties of the individual species. rsc.org Quantum chemical calculations have been used to determine the binding energies of various Li+-solvent and Li+-anion complexes. These binding energies are essential for predicting the degree of salt dissociation and the composition of the Li+ solvation sheath, which in turn affect the electrolyte's ionic conductivity and the desolvation process of Li+ ions at the electrode interface. rsc.orgarxiv.org For example, calculations have revealed that in certain solvents, the FSI- anion can directly coordinate with the Li+ ion, forming contact ion pairs (CIPs) or larger aggregates (AGGs), a phenomenon that profoundly influences the electrolyte's transport properties. arxiv.org

Table 1: Predicted Interaction Properties from Quantum Chemical Calculations

Parameter Method System Finding Reference
Binding Energy DFT Li+-Solvent/Anion Quantifies the strength of interactions, influencing solvation structure and desolvation energy. rsc.org
LUMO Distribution DFT LiFSI Solvates Predicts initial sites of reductive decomposition, key to SEI formation mechanisms. acs.org
Conformational Energy MP2 FSI- Anion The trans conformation is the most stable, followed by the gauche conformer. acs.org
Complex Formation Energy Ab Initio LiFSI - Li Cluster The stability of LiFSI reduction products drives the formation of complexes on the lithium surface. osti.gov

Understanding the decomposition of LiFSI is vital for improving battery safety and longevity. Ab initio molecular dynamics (AIMD) and DFT are powerful methods for mapping out the reaction pathways of electrolyte degradation. acs.orgdiva-portal.orgaip.org

Simulations have shown that the decomposition of the FSI- anion is a key process, particularly at the anode surface. acs.orgrsc.org A common initial step is defluorination, where a fluorine atom is stripped from the FSI- anion, leading to the formation of lithium fluoride (B91410) (LiF), a known and often beneficial component of the SEI. acs.orgdiva-portal.orgrsc.org The remaining radical fragment can undergo further reactions.

AIMD simulations have detailed the step-by-step breakdown of LiFSI when in direct contact with a lithium metal anode. acs.org The process begins with the loss of a fluoride ion (F-) to the lithium surface, forming LiF. The resulting FSO2NSO2- species, after accepting electrons from the anode, decomposes into smaller fragments like SO2 and NSO2, which subsequently react to form stable inorganic compounds such as Li2O, Li2S, and Li3N within the SEI. acs.orgdiva-portal.org The specific decomposition products and their distribution are influenced by factors like the presence of solvent molecules, which can alter the reaction pathways by changing the solvation environment of the reacting species. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemistry provides a static picture of molecular interactions, molecular dynamics (MD) simulations offer a view of the system's evolution over time. mdpi.comaip.orgdtlab-ntu.com By solving Newton's equations of motion for a large ensemble of atoms and molecules, MD simulations can predict dynamic properties and complex collective behaviors within the electrolyte. aip.orgdtlab-ntu.comdiva-portal.org

MD simulations are extensively used to model ion transport in LiFSI-based electrolytes. mdpi.comdiva-portal.orgosti.govacs.org A key output of these simulations is the self-diffusion coefficient for each species (Li+, FSI-, and solvent molecules). lidsen.com Consistently, simulations show that the diffusion of Li+ is significantly slower than that of the FSI- anion and solvent molecules. lidsen.com This is attributed to the strong coordination of Li+ ions with surrounding solvent molecules and, in concentrated solutions, with FSI- anions, forming a larger, slower-moving solvated complex. arxiv.orglidsen.com

The mechanism of Li+ transport is also concentration-dependent. In dilute solutions, Li+ transport often occurs via a "hopping" or "exchange" mechanism, where the cation moves from one solvation shell to another. osti.gov However, as concentration increases, the formation of ion pairs and larger aggregates becomes more prevalent. arxiv.orgosti.gov In these highly concentrated regimes, a "vehicular" mechanism can become more dominant, where the Li+ ion diffuses as part of a larger ionic cluster. osti.gov This change in transport mechanism contributes to the characteristic concentration dependence of ionic conductivity, which typically increases to a maximum and then decreases as the salt concentration rises further. nih.gov

Table 2: Ion Transport Properties from MD Simulations

Property System Observation Implication Reference
Self-Diffusion Coefficient LiFSI in various solvents D(solvent) > D(anion) > D(cation) Li+ is strongly solvated, leading to slower movement compared to other species. lidsen.com
Li+ Transport Mechanism LiFSI-TMP Electrolyte Changes from hopping to vehicular with increasing concentration. Affects ionic conductivity and overall battery performance. osti.gov
Ionic Conductivity LiFSI vs. KFSI in DME LiFSI conductivity peaks and then drops at high concentrations due to aggregation. Highlights the role of cation size and interaction strength in transport properties. nih.gov
Li+ Transference Number LiFSI/Pyr13FSI Increases at higher LiFSI concentrations. Indicates a shift towards more correlated ion motion. acs.org

The structure and dynamics of the Li+ solvation shell are critical as they dictate the ease of Li+ desolvation at the electrode interface, a rate-limiting step in battery charging and discharging. rsc.org MD simulations, often complemented by experimental data and DFT calculations, provide detailed pictures of these solvation structures. acs.orgmdpi.commdpi.comnih.gov

Radial distribution functions (RDFs) calculated from MD trajectories reveal the average distance and number of neighboring atoms around a central ion. mdpi.comnih.gov For LiFSI electrolytes, RDFs for Li+-solvent and Li+-anion pairs show the composition of the first solvation shell. mdpi.commdpi.com In dilute solutions, Li+ is typically coordinated by several solvent molecules, forming solvent-separated ion pairs (SSIPs). arxiv.org As the salt concentration increases, FSI- anions begin to displace solvent molecules in the first solvation shell, leading to the formation of contact ion pairs (CIPs) and aggregates (AGGs). arxiv.org

Multiscale Modeling Approaches for Interfacial Phenomena

Interfacial phenomena, such as the formation of the SEI and the plating of lithium metal, are inherently complex, spanning multiple length and time scales. diva-portal.orgenergy.gov Multiscale modeling approaches bridge the gap between the atomic detail of quantum mechanics and the larger-scale dynamics captured by continuum models, providing a more holistic understanding of these critical processes. diva-portal.orgnih.govacs.org

These approaches often involve a sequential or coupled workflow. diva-portal.orgnih.gov For example, DFT calculations can be used to determine the reaction energies and barriers for electrolyte decomposition. rsc.org This information can then be used to parameterize reactive force fields for large-scale MD simulations, enabling the study of SEI growth over longer timescales. energy.govacs.org The results from atomistic and molecular-level simulations can, in turn, provide input for continuum-level models that describe macroscopic battery behavior, such as cell resistance and capacity fade. energy.gov

By integrating different computational techniques, multiscale modeling has been instrumental in elucidating the mechanisms of SEI formation in LiFSI-based electrolytes. energy.gov It helps to characterize how the preferential decomposition of electrolyte components contributes to the chemical composition and morphology of the SEI, which ultimately governs the stability and performance of the battery. rsc.orgenergy.gov

Table of Compound Names

EINECS NumberCommon Name/AbbreviationChemical Name
301-749-9LiFSILithium bis(fluorosulfonyl)imide
N/ALiPF6Lithium hexafluorophosphate (B91526)
N/ALiTFSILithium bis(trifluoromethanesulfonyl)imide
N/ADME1,2-Dimethoxyethane (B42094)
N/AECEthylene (B1197577) carbonate
N/ADMCDimethyl carbonate
N/ATMPTrimethyl phosphate (B84403)
N/AGVLγ-Valerolactone
N/APyr13FSIN-methyl-N-propyl-pyrrolidinium bis(fluorosulfonyl)imide

Kinetic Monte Carlo (kMC) and Continuum Models for SEI Formation

The formation of a stable Solid Electrolyte Interphase (SEI) is paramount for the performance and safety of lithium metal batteries. Theoretical models, such as Kinetic Monte Carlo (kMC) and continuum models, are instrumental in understanding the complex processes governing SEI growth in LiFSI-based electrolytes.

Kinetic Monte Carlo simulations offer a powerful method to model the dynamic evolution of the SEI on lithium metal anodes. nih.govresearchgate.net These simulations integrate first-principles calculations to model key events, including electrolyte reduction reactions, diffusion, and the aggregation of SEI components over time scales longer than those accessible by traditional molecular dynamics. nih.govmdpi.comnih.gov

A first-principles kMC model was developed to simulate SEI formation in a 1.2 M LiFSI in 1-(2,2-difluoroethoxy)-2-(2,2,2-trifluoroethoxy)ethane (F5DEE) electrolyte. nih.govacs.org The simulation revealed that the SEI's structure and composition are heavily influenced by the aggregation of its components, leading to a heterogeneous mix of organic and inorganic phases. nih.gov Key findings from this modeling approach include:

Initial SEI Composition: Early SEI formation is characterized by the decomposition of both the LiFSI salt and the F5DEE solvent. acs.org

Inorganic Phase Evolution: The ratio of inorganic components, such as Lithium Fluoride (LiF) and Lithium Oxide (Li₂O), changes dynamically during cycling. The model predicted a low Li₂O/LiF ratio in the initial cycles, which then peaked after 5 to 10 hours of simulated cycling as anion reduction continued. acs.org This aligns with experimental observations. acs.org

Application of Machine Learning and Artificial Intelligence in Electrolyte Design

The vast combinatorial space of possible electrolyte formulations—encompassing various salts, solvents, additives, and concentrations—makes traditional trial-and-error experimentation a time-consuming and inefficient process. rsc.orgnso-journal.org Machine learning (ML) and artificial intelligence (AI) have emerged as revolutionary tools to accelerate the discovery and optimization of advanced electrolytes containing LiFSI. rsc.orgnso-journal.org

By leveraging large datasets from experiments and computational simulations, ML models can identify complex relationships between electrolyte composition and electrochemical performance. nso-journal.orgpnas.org This data-driven approach enables high-throughput screening of potential candidates and the identification of novel formulations with desired properties. rsc.org The application of AI in this field focuses on several key areas:

Establishing key descriptors for electrolyte performance. nso-journal.org

Simulating interface structure and composition. nso-journal.org

Predicting battery life and performance metrics. nso-journal.org

Predictive Modeling for Advanced Electrolyte Formulations

Predictive modeling is a powerful application of ML that aims to forecast the properties of new electrolyte formulations before they are synthesized and tested in the lab. arxiv.orgresearchgate.net These models are trained on curated datasets containing information on electrolyte components and their measured properties, such as ionic conductivity, viscosity, and electrochemical stability. arxiv.org

For LiFSI-based electrolytes, ML models have been developed to predict key performance indicators. For example, a model was trained using a dataset of 74 common electrolytes, including LiFSI in dimethoxymethane (B151124) (DMM), to investigate the impact of formulation on the Li electrode potential and cycling stability. nso-journal.orgnso-journal.org

A significant challenge in predictive modeling is the development of appropriate "descriptors"—features that accurately represent the chemical nature of the electrolyte components for the model. rsc.orgresearchgate.net Researchers are moving beyond simple parameters like dielectric constant and are using more sophisticated descriptors derived from density functional theory (DFT) calculations, such as molecular electrostatic potential (ESP). researchgate.net

Recent work has focused on creating unified frameworks that combine predictive forward models with inverse generative models. arxiv.org A predictive model, trained on both experimental and simulated data for formulations including LiFSI, can accurately estimate properties like ionic conductivity and the anion coordination ratio around the Li⁺ ion. arxiv.orgresearchgate.net This model can then guide a generative algorithm to propose new, high-performing electrolyte formulations. One such study led to the discovery of novel LiFSI electrolyte formulations with a predicted 82% improvement in ionic conductivity. arxiv.org

Below is an example data table illustrating how ML can predict performance. A model might be trained on known formulations and then used to predict the Coulombic Efficiency (CE) of new combinations.

Electrolyte SystemSaltSolvent(s)Concentration (M)Predicted CE (%)Experimental CE (%)
System ALiFSIEC/DMC1.099.099.1
System BLiFSIDME1.299.299.1
System CLiFSITMP/PhCF₃1.598.598.7
System DLiFSIFEC/FEMC/NONA1.099.499.5

These predictive capabilities significantly reduce the experimental workload, allowing researchers to focus on synthesizing and testing only the most promising candidates identified by the AI. rsc.org This synergy between computational modeling, machine learning, and experimental validation is paving the way for the rapid development of next-generation LiFSI-based electrolytes.

Future Research Trajectories and Academic Outlook for Lithium Bis Fluorosulfonyl Imide

Development of Novel LiFSI-based Electrolyte Architectures

Future research is heavily focused on designing sophisticated electrolyte architectures that leverage the unique properties of LiFSI. A key strategy is the development of high-concentration electrolytes (HCEs), where the LiFSI salt is dissolved in a solvent at a much higher concentration than in conventional electrolytes (typically >3 M). In such systems, like a 3.85 M LiFSI in tetrahydrofuran (B95107) (THF) electrolyte, nearly all solvent molecules are coordinated with lithium ions, which fundamentally alters the electrolyte's properties. nih.gov This "solvate" structure can suppress solvent decomposition, reduce dendrite growth on lithium metal anodes, and promote the formation of a stable, LiF-rich solid electrolyte interphase (SEI). nih.gov For instance, a highly concentrated LiFSI-THF electrolyte has been shown to enable a Li||Li symmetric cell to cycle for over 1000 hours with stable polarization. nih.gov

Another promising direction is the formulation of dual-salt electrolytes. By combining LiFSI with another salt, such as lithium difluorobis(oxalato) phosphate (B84403) (LiDFBOP), researchers can create a synergistic effect. bohrium.com In this combination, LiDFBOP preferentially decomposes to form a robust SEI containing lithium oxalate (B1200264) (Li2C2O4) and P-O species, which complements the LiF-rich layer formed from LiFSI decomposition. bohrium.com This composite SEI structure enhances the cycling stability of lithium metal anodes. Similarly, blending LiFSI with LiPF6 has been shown to improve performance at high operating temperatures.

The choice of solvent is also critical. Research into novel solvent systems is moving beyond traditional carbonates. For example, combining high-concentration fluoroethylene carbonate (FEC) with LiFSI has been shown to generate a uniform and dense LiF-rich interface layer, significantly improving the cycle performance and rate capability of lithium metal batteries. nih.govrsc.org Ether-based solvents are also gaining attention due to their compatibility with LiFSI in forming stable electrolytes for high-performance batteries. nih.gov The design of non-flammable fluorinated sulfonate electrolytes with LiFSI is another innovative approach to enhance safety and enable high-voltage operation. researchgate.net

Table 1: Performance of Different LiFSI-based Electrolyte Architectures | Electrolyte Architecture | Key Components | Observed Advantages | Reference | | :--- | :--- | :--- | :--- | | High-Concentration Electrolyte | 3.85 M LiFSI in THF | Enables Li||Li symmetric cell cycling for >1000 hours; promotes LiF-rich SEI. | nih.gov | | Dual-Salt Electrolyte | LiFSI and LiDFBOP in carbonate solvents | Creates a compact and protective SEI; enhances cycling stability of Li-metal anodes. | bohrium.com | | High-Concentration Solvent | 1 M LiFSI in FEC-based solvent | Forms a dense LiF-rich interface; improves capacity retention and rate capability. | nih.govrsc.org | | Non-flammable Electrolyte | 1.9 M LiFSI in fluorinated sulfonate mixture | Enables stable cycling of high-voltage (4.55 V) graphite (B72142)||LiCoO2 cells. | researchgate.net |

Deeper Understanding of Long-Term Interfacial Stability Mechanisms

The stability of the interface between the electrode and the electrolyte is paramount for the long-term performance and safety of a battery. For LiFSI-based systems, the formation of a stable SEI on the anode and a cathode electrolyte interphase (CEI) on the cathode is crucial. researchgate.net Future research aims to gain a more profound, mechanistic understanding of how these interphases form, evolve, and sometimes fail over extended cycling.

A key focus is the role of the FSI⁻ anion decomposition in creating a robust, LiF-rich SEI. nih.gov LiF is an excellent electronic insulator that can physically block electron tunneling, thereby suppressing continuous electrolyte decomposition and mitigating the growth of lithium dendrites. nih.gov Advanced characterization techniques are being employed to probe the chemical composition and morphology of the SEI. For example, X-ray photoelectron spectroscopy (XPS) has been used to confirm that the reduction of FSI⁻ anions on the lithium metal surface produces fluorine-rich species in the interface layer. bohrium.comnih.gov

However, the long-term stability of these interfaces remains a challenge. While LiFSI is more stable than LiPF6, it can still undergo decomposition, especially at high voltages. ntnu.no Understanding the oxidative decomposition mechanism of LiFSI at the cathode surface is critical for developing high-voltage batteries. researchgate.netntnu.no Research indicates that at potentials above ~4.3 V, the FSI⁻ anion can be oxidized, which may lead to corrosion of the aluminum current collector used for cathodes. researchgate.net Therefore, developing strategies to protect both the cathode material and the current collector is an active area of investigation. This includes designing electrolyte additives that can form a protective CEI or modifying the surface of the cathode particles.

Advanced Design Principles for Enhanced Lithium Ion Transport

The efficiency of a battery is heavily dependent on the ease with which lithium ions can move through the electrolyte and across the interfaces. LiFSI is known for its high ionic conductivity, which is a significant advantage over LiPF6. researchgate.netpmarketresearch.com However, simply having high conductivity is not sufficient. The lithium-ion transference number (tLi⁺)—the fraction of the total ionic current carried by the lithium cations—is also critically important for preventing the formation of salt concentration gradients during fast charging and discharging, which can lead to dendrite growth and limit power output.

Future design principles for LiFSI electrolytes are aimed at optimizing both properties simultaneously. The structure of the lithium ion's solvation sheath—the cluster of solvent molecules and anions surrounding it—plays a pivotal role. In high-concentration electrolytes, the formation of "contact ion pairs" and larger "aggregates" where the FSI⁻ anion is directly coordinated with the Li⁺ ion becomes more prevalent. nih.gov This change in solvation structure can facilitate different Li⁺ transport mechanisms, potentially enhancing the transference number.

Computational modeling and simulation are becoming indispensable tools for predicting how different solvent molecules and salt concentrations will affect the solvation environment and, consequently, ion transport properties. researchgate.netwpmucdn.com These theoretical studies can guide the rational design of new electrolyte formulations. For instance, by designing solvent molecules with specific functional groups, it may be possible to precisely tune the interaction strength between the solvent, the Li⁺ cation, and the FSI⁻ anion to promote faster desolvation at the electrode interface and higher Li⁺ mobility. wpmucdn.com

Table 2: Key Properties of LiFSI for Ion Transport

Property Advantage over LiPF6 Research Goal Reference
Ionic Conductivity Higher in organic solvents Maximize in novel solvent systems researchgate.netpmarketresearch.com
Thermal Stability Stable up to 200°C Maintain stability in high-voltage cells chemicalbook.com
Li⁺ Transference Number Generally higher Increase further through solvation engineering sigmaaldrich.com
Solvation Structure Tunable with concentration Design for fast ion-hopping mechanisms nih.gov

Integration with Emerging Battery Chemistries and Beyond Lithium-ion Systems

The versatility of LiFSI extends beyond conventional lithium-ion batteries. Its favorable properties make it a strong candidate for a range of emerging energy storage technologies.

Lithium Metal Batteries (LMBs): LiFSI is considered a key enabler for LMBs, which promise significantly higher energy densities. Its ability to form a stable, LiF-rich SEI is crucial for suppressing dendrite formation, a major safety and cycle-life issue for lithium metal anodes. nih.govresearchgate.net

Solid-State Batteries (SSBs): LiFSI is also used as a salt in polymer-based solid electrolytes. Its compatibility with various polymer hosts and its contribution to forming a stable interface with lithium metal are advantageous. sigmaaldrich.com Research is ongoing to incorporate LiFSI into composite electrolytes to improve interfacial contact and reduce resistance in all-solid-state systems.

Lithium-Sulfur (Li-S) and Lithium-Air (Li-O₂) Batteries: These next-generation systems require electrolytes that can manage complex chemical reactions, such as the dissolution of polysulfide intermediates in Li-S batteries. The unique solvation properties of LiFSI-based electrolytes are being explored to control these processes and improve the cyclability of these high-capacity chemistries.

Q & A

Basic: What analytical methodologies are recommended to confirm the identity and purity of Einecs 301-749-9?

Methodological Answer:
To confirm identity and purity, combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify structural integrity by comparing spectral data to literature or reference standards .
  • Mass Spectrometry (MS): Employ high-resolution MS to confirm molecular weight and detect impurities .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a validated gradient method with UV detection, ensuring retention times match known standards .
  • Elemental Analysis: Validate empirical formula compliance within acceptable error margins (e.g., ±0.3%) .

Data Interpretation: Cross-reference results with primary literature and databases (e.g., PubChem, SciFinder) to resolve discrepancies. For novel compounds, include full spectral data in supplementary materials .

Advanced: How can researchers optimize synthetic pathways for this compound to improve yield and scalability?

Methodological Answer:
Adopt a systematic approach:

  • Design of Experiments (DoE): Use factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). Analyze interactions via response surface methodology .
  • In Situ Monitoring: Implement techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
  • Green Chemistry Metrics: Calculate atom economy, E-factor, and process mass intensity to assess sustainability. Replace hazardous solvents with alternatives (e.g., cyclopentyl methyl ether) .
  • Scale-Up Considerations: Conduct kinetic studies to identify rate-limiting steps. Address mixing efficiency and heat transfer in batch vs. flow reactors .

Troubleshooting: Compare kinetic data across scales to predict bottlenecks. Publish negative results to aid reproducibility .

Basic: What are the critical parameters for validating stability studies of this compound under varying storage conditions?

Methodological Answer:
Stability studies should follow ICH guidelines:

  • Forced Degradation: Expose the compound to heat (40–80°C), humidity (75% RH), UV light, and acidic/alkaline conditions. Monitor degradation products via HPLC-MS .
  • Long-Term Stability: Store samples at 25°C/60% RH for 6–24 months. Assess physical (e.g., crystallinity via XRD) and chemical stability quarterly .
  • Data Reporting: Tabulate % degradation, impurity profiles, and Arrhenius plots for shelf-life predictions. Disclose deviations from protocol in supplementary files .

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:
Resolve discrepancies through:

  • Methodological Audit: Compare experimental conditions (e.g., solvent purity, heating rates in DSC for melting points) across studies. Small variations in protocol can significantly alter results .
  • Interlaboratory Studies: Collaborate with independent labs to replicate measurements using standardized methods. Publish raw data with metadata (e.g., instrument calibration logs) .
  • Computational Validation: Use tools like COSMO-RS to predict solubility parameters and compare with empirical data. Identify outliers and propose mechanistic explanations (e.g., polymorphism) .

Documentation: Clearly annotate uncertainties in publications and recommend preferred methodologies .

Basic: What literature review strategies ensure comprehensive coverage of this compound’s applications in multidisciplinary research?

Methodological Answer:

  • Database Searches: Use SciFinder, Reaxys, and Web of Science with Boolean operators (e.g., "this compound AND (catalysis OR toxicity)"). Filter by publication type (e.g., peer-reviewed articles, patents) .
  • Citation Tracking: Employ tools like Connected Papers or Citation Chaser to map seminal studies and emerging trends .
  • Critical Appraisal: Evaluate source credibility using journal impact factors, author expertise, and funding disclosures. Prioritize studies with detailed experimental sections .

Advanced: How can computational modeling enhance the understanding of this compound’s reactivity in novel chemical environments?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with electrophiles/nucleophiles. Validate with experimental kinetics .
  • Molecular Dynamics (MD): Simulate solvation effects in ionic liquids or supercritical CO2_2 to guide solvent selection .
  • Machine Learning (ML): Train models on existing reaction datasets to propose optimal conditions for unexplored transformations. Open-source tools like RDKit or Chemprop facilitate this .

Data Sharing: Archive input files, scripts, and validation datasets in repositories like Zenodo for reproducibility .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Assessment: Review Safety Data Sheets (SDS) for toxicity, flammability, and environmental risks. Conduct a COSHH assessment before synthesis .
  • Engineering Controls: Use fume hoods for powder handling and glove boxes for air-sensitive reactions. Install spill containment trays .
  • Waste Management: Neutralize reactive byproducts before disposal. Document waste streams in lab notebooks .

Advanced: How to design a robust analytical workflow for detecting trace impurities in this compound?

Methodological Answer:

  • Hyphenated Techniques: Combine LC-MS/MS with charged aerosol detection (CAD) for non-UV active impurities .
  • Limit of Detection (LOD): Validate methods via serial dilution to ensure LOD ≤ 0.1% w/w. Use statistical tools like Horwitz’s equation to assess precision .
  • Structural Elucidation: Apply MSn^n fragmentation and 2D NMR (e.g., HSQC, HMBC) for unknown impurities. Cross-reference spectral libraries .

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